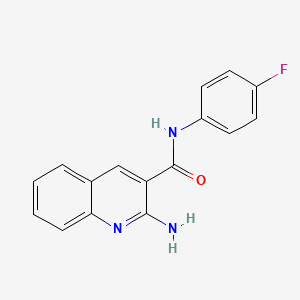

2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O/c17-11-5-7-12(8-6-11)19-16(21)13-9-10-3-1-2-4-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPILZFUGFHJNCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601221853 |

Source

|

| Record name | 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524036-16-6 |

Source

|

| Record name | 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524036-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with the versatile Vilsmeier-Haack reaction to construct the core quinoline scaffold, followed by subsequent functional group transformations to yield the final target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental protocol but also a detailed rationale for the selection of reagents and reaction conditions, underpinned by established chemical principles.

Introduction and Strategic Overview

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The target molecule, this compound, incorporates key pharmacophoric features, including the 2-aminoquinoline core and a fluorinated phenylcarboxamide side chain, suggesting its potential as a modulator of various biological targets.

The synthetic strategy detailed herein is designed for efficiency and adaptability, employing a convergent approach. The core 2-aminoquinoline-3-carboxylic acid intermediate is first synthesized, followed by a final amide coupling step with 4-fluoroaniline. This strategy allows for the potential diversification of the final product by substituting different anilines in the last step.

The overall synthetic workflow can be visualized as a four-stage process:

Caption: Overall synthetic workflow for this compound.

Synthesis of the Quinoline Core: A Step-by-Step Approach

Stage 1: Vilsmeier-Haack Cyclization for 2-Chloroquinoline-3-carbaldehyde

The construction of the quinoline skeleton is efficiently achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of electron-rich aromatic compounds.[1] In this synthesis, a readily available substituted acetanilide is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Causality of Experimental Choices:

-

Vilsmeier Reagent (POCl₃/DMF): This combination forms a highly electrophilic chloroiminium salt, which is the key reactive species for both formylation and subsequent cyclization.[1]

-

Acetanilide Substrate: The acetamido group directs the electrophilic attack and participates in the cyclization to form the quinoline ring. The choice of substituents on the aniline ring of the acetanilide can be varied to produce a range of substituted quinolines. For an unsubstituted quinoline core, acetanilide is the starting material.

-

Reaction Conditions: The reaction is typically performed at elevated temperatures to drive the cyclization and ensure good conversion.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form exothermically.

-

After the addition is complete, add the substituted acetanilide portion-wise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.

-

Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate) to a pH of 7-8.

-

Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the crude 2-chloroquinoline-3-carbaldehyde.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stage 2: Oxidation to 2-Chloroquinoline-3-carboxylic Acid

The aldehyde functional group of the 2-chloroquinoline-3-carbaldehyde is a versatile handle for further transformations. For the synthesis of the target carboxamide, the aldehyde must first be oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this purpose; however, a mild and efficient method utilizes silver nitrate in an ethanolic sodium hydroxide solution.

Causality of Experimental Choices:

-

Silver Nitrate (AgNO₃) and Sodium Hydroxide (NaOH): This combination acts as a mild oxidizing agent, selectively converting the aldehyde to a carboxylate salt without affecting the chloro-substituted quinoline ring. The reaction proceeds via the formation of silver(I) oxide, which is the active oxidant.

Experimental Protocol:

-

Dissolve the 2-chloroquinoline-3-carbaldehyde in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of silver nitrate in a mixture of ethanol and water.

-

Add the silver nitrate solution to the stirred solution of the aldehyde.

-

Slowly add an aqueous solution of sodium hydroxide dropwise to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring by TLC.

-

After the reaction is complete, filter the mixture to remove the precipitated silver salts.

-

Acidify the filtrate with a dilute acid (e.g., HCl) to a pH of 2-3 to precipitate the 2-chloroquinoline-3-carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain the desired carboxylic acid.

Stage 3: Amination to 2-Aminoquinoline-3-carboxylic Acid

The penultimate step in the synthesis of the core intermediate involves the nucleophilic aromatic substitution of the chloro group at the 2-position of the quinoline ring with an amino group. This transformation is typically achieved by heating the 2-chloroquinoline-3-carboxylic acid with aqueous ammonia in a sealed vessel at high temperature and pressure.

Causality of Experimental Choices:

-

Aqueous Ammonia (NH₃): Acts as the nucleophile, displacing the chloride ion from the electron-deficient quinoline ring.

-

High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the nucleophilic aromatic substitution on the heterocyclic ring. A sealed autoclave is typically required to reach the necessary temperatures and contain the pressure.

Experimental Protocol:

-

Place the 2-chloroquinoline-3-carboxylic acid and a concentrated aqueous ammonia solution in a stainless-steel autoclave.

-

Seal the autoclave and heat the mixture to 150 °C for 4 hours.

-

After cooling the reaction vessel to room temperature, carefully vent any excess pressure.

-

Transfer the resulting solution to a beaker and acidify with a dilute solution of hydrochloric acid to a pH of approximately 4.

-

The 2-aminoquinoline-3-carboxylic acid will precipitate out of the solution.

-

Filter the solid product, wash with water, and recrystallize from a suitable solvent mixture (e.g., isopropanol/DMF) to obtain the purified intermediate.

Final Amide Bond Formation

The final step in the synthesis of this compound is the formation of an amide bond between the 2-aminoquinoline-3-carboxylic acid and 4-fluoroaniline. This is a standard peptide coupling reaction and can be achieved using a variety of coupling reagents. A common and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP).[2]

Mechanism of Amide Coupling:

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Causality of Experimental Choices:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

-

HOBt (1-Hydroxybenzotriazole): Acts as a coupling additive that reacts with the O-acylisourea intermediate to form an active HOBt ester. This ester is less prone to racemization (if chiral centers are present) and reacts efficiently with the amine. It also helps to suppress side reactions.[2]

-

DMAP (4-Dimethylaminopyridine): A highly effective acylation catalyst that can further accelerate the reaction.[2]

-

Solvent: An aprotic solvent such as DMF or dichloromethane (DCM) is typically used to dissolve the reactants.

Experimental Protocol:

-

To a stirred solution of 2-aminoquinoline-3-carboxylic acid in anhydrous DMF, add 4-fluoroaniline.

-

Add HOBt and DMAP to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath and then add EDC hydrochloride portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into water to precipitate the crude product.

-

Filter the solid, wash with water, and then with a dilute solution of sodium bicarbonate to remove any unreacted carboxylic acid.

-

Further wash the solid with a dilute solution of hydrochloric acid to remove any unreacted aniline.

-

Finally, wash with water until the filtrate is neutral.

-

Dry the crude product and purify by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Data Presentation and Characterization

Table of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Vilsmeier-Haack | Acetanilide, POCl₃, DMF | DMF | 80-90 | 4-6 | 60-70 |

| 2 | Oxidation | 2-Chloroquinoline-3-carbaldehyde, AgNO₃, NaOH | Ethanol/Water | Room Temp. | 3-5 | 70-80 |

| 3 | Amination | 2-Chloroquinoline-3-carboxylic Acid, aq. NH₃ | Water | 150 | 4 | 30-50 |

| 4 | Amide Coupling | 2-Aminoquinoline-3-carboxylic Acid, 4-Fluoroaniline, EDC, HOBt, DMAP | DMF | 0 to RT | 12-24 | 60-80 |

Characterization of Final Product

The structure and purity of the synthesized this compound (CAS Number: 524036-16-6) can be confirmed by standard analytical techniques.[3]

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinoline and fluorophenyl rings, signals for the amino and amide protons. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the amide. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₆H₁₂FN₃O (281.29 g/mol ).[3] |

| FT-IR | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-F stretching. |

| Melting Point | A sharp and defined melting point, indicating the purity of the compound. |

Conclusion

This technical guide has detailed a logical and experimentally validated synthetic route for the preparation of this compound. By employing the Vilsmeier-Haack reaction for the initial quinoline ring formation, followed by a series of well-established functional group manipulations, the target molecule can be synthesized in good overall yield. The provided protocols and the rationale behind the experimental choices are intended to equip researchers with the necessary information to successfully synthesize this and related quinoline derivatives for further investigation in drug discovery and development programs.

References

-

Volodina, Y., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 138-147. [Link]

-

Mekapati, S. B., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

- Ali, M. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry, 55(5), 1035-1058.

- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(1), 244-287.

-

Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

RSC Publishing. (2012). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

-

ResearchGate. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. [Link]

-

PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]

-

MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. [Link]

-

PubMed Central. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

-

MDPI. (2021). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. [Link]

-

PubMed Central. (2012). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Preamble: Navigating the Frontier of a Novel Chemical Entity

The compound 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide represents a novel investigational molecule within the broader, pharmacologically significant class of quinoline-3-carboxamides. While this specific entity is not extensively characterized in the public scientific literature, the structural motif of a quinoline core appended with a carboxamide at the 3-position is a privileged scaffold, known to interact with a variety of high-value biological targets. This guide, therefore, synthesizes the established knowledge of this chemical class to propose a putative mechanism of action and to provide a rigorous, self-validating experimental framework for its elucidation. Our primary hypothesis, grounded in extensive precedent, is that this compound functions as a modulator of intracellular kinase signaling pathways, with secondary potential as an immunomodulatory agent. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous scientific exploration of new chemical entities.

Part 1: The Quinoline-3-Carboxamide Scaffold: A Locus of Potent Biological Activity

The quinoline ring system is a recurring motif in numerous natural products and synthetic pharmacophores, prized for its diverse biological activities.[1] The addition of a carboxamide linkage at the 3-position has proven to be a particularly fruitful strategy for developing potent and selective therapeutic agents.[2] This class of compounds has demonstrated a wide spectrum of activities, including but not limited to:

-

Kinase Inhibition: Targeting key enzymes in cellular signaling cascades, such as those involved in cell proliferation, survival, and DNA damage response.[1][3][4][5][6][7]

-

Immunomodulation: Altering the function of immune cells to either suppress autoimmune responses or enhance anti-tumor immunity.[8][9][10][11][12]

-

Enzyme Inhibition: Modulating the activity of other critical enzymes like hematopoietic prostaglandin D synthase (H-PGDS) and cholinesterases.[13][14]

Given the prevalence of kinase inhibition and immunomodulation as primary mechanisms for this scaffold, our investigation into the action of this compound will be centered on these two interconnected areas.

Part 2: Primary Hypothesized Mechanism of Action: Kinase Inhibition

A substantial body of evidence points to quinoline-3-carboxamides acting as competitive inhibitors of adenosine triphosphate (ATP) at the catalytic site of various protein kinases.[4] The quinoline nitrogen is often crucial for this activity, forming a key hydrogen bond with the "hinge" region of the kinase domain.[4]

Potential Kinase Targets

Based on the activities of structurally related compounds, we can prioritize a panel of kinases for initial screening.

| Kinase Target Family | Specific Examples | Rationale for Investigation | Key References |

| DNA Damage Response (DDR) Kinases | ATM, ATR, DNA-PKcs | Quinoline-3-carboxamides have been explicitly designed and synthesized as inhibitors of ATM kinase, a central player in the cellular response to DNA double-strand breaks.[3][4][6] | [3][4][6] |

| Receptor Tyrosine Kinases (RTKs) | EGFR | Several quinoline-3-carboxamide derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers.[5][15] | [5][15] |

| Non-Receptor Tyrosine Kinases | Bruton's Tyrosine Kinase (BTK) | 4-Aminoquinoline-3-carboxamide derivatives have been developed as potent, reversible inhibitors of BTK, a critical enzyme in B-cell signaling and a target for autoimmune diseases.[7] | [7] |

| Serine/Threonine Kinases | Protein Kinase CK2 | Derivatives of 2-aminoquinoline-3-carboxylic acid have been identified as inhibitors of CK2, a kinase involved in a wide range of cellular processes, including cell growth and proliferation.[1] | [1] |

Proposed Signaling Pathway Interruption

The inhibition of a kinase like ATM would have profound downstream consequences on the cell's ability to respond to genotoxic stress. The following diagram illustrates the hypothesized point of intervention of this compound in the DNA damage response pathway.

Caption: Hypothesized inhibition of the ATM kinase signaling pathway.

Part 3: Secondary Hypothesized Mechanism of Action: Immunomodulation

Several well-studied quinoline-3-carboxamides, such as Laquinimod and Paquinimod, exert their effects by modulating the immune system.[11][12] These effects are often complex and can involve shifting the balance between pro-inflammatory and anti-inflammatory responses.

Potential Immunomodulatory Effects

-

Modulation of Myeloid Cells: Laquinimod has been shown to induce a population of anti-inflammatory "type II" monocytes and dendritic cells.[11] These cells are characterized by reduced production of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α) and increased production of the anti-inflammatory cytokine IL-10.[11]

-

Effects on Lymphocytes: Quinoline-3-carboxamides can modulate T-cell and B-cell responses.[9] This can manifest as a reduction in the number of germinal center B-cells and follicular T-cells, which could be beneficial in autoimmune diseases.[9]

-

Inhibition of Proliferation: The compound ABR-215757 has been shown to block the proliferation of Gr-1+ myeloid cells, which can accumulate during inflammation.[8]

Proposed Immunomodulatory Workflow

The following diagram outlines a potential workflow for how this compound might alter immune cell function.

Caption: Proposed workflow for immunomodulation by altering myeloid cell differentiation.

Part 4: Experimental Protocols for Mechanism of Action Elucidation

The following protocols are designed to be self-validating and to provide a clear, step-by-step methodology for testing the primary and secondary hypotheses.

Protocol 1: Kinase Inhibition Profiling

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Compound Preparation: Dissolve the test compound in 100% DMSO to create a 10 mM stock solution. Serially dilute the compound in an appropriate assay buffer to generate a 10-point dose-response curve (e.g., 100 µM to 1 nM).

-

Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) to screen the compound against a broad panel of kinases, with a focus on the prioritized targets listed in the table above (ATM, EGFR, BTK, CK2).

-

Assay Principle: A variety of assay formats can be used, such as radiometric assays (e.g., ³²P-ATP), fluorescence-based assays (e.g., LanthaScreen™, Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®). The fundamental principle involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

-

Experimental Procedure (Example using Kinase-Glo®):

-

Add 5 µL of kinase/substrate solution to each well of a 384-well plate.

-

Add 2.5 µL of the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.

-

Add 2.5 µL of ATP solution to initiate the kinase reaction.

-

Incubate at room temperature for the recommended time (e.g., 60 minutes).

-

Add 10 µL of Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes and measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Protocol 2: Cellular Target Engagement Assay (Western Blot for Phospho-ATM)

Objective: To confirm that the compound inhibits the activity of a specific kinase (e.g., ATM) within a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HCT116 colorectal carcinoma cells) in appropriate media.[6]

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

-

Induce DNA damage to activate the ATM pathway. This can be achieved by treating the cells with a DNA damaging agent like etoposide (10 µM) or by exposing them to ionizing radiation (e.g., 10 Gy).

-

Harvest the cells at a specified time point post-damage (e.g., 1 hour).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of an ATM substrate (e.g., Phospho-CHK2 (Thr68)) and an antibody for total ATM or a loading control (e.g., β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the phospho-protein signal to the total protein or loading control signal.

-

Compare the levels of the phosphorylated substrate in compound-treated cells versus vehicle-treated cells to determine if the compound inhibits ATM-mediated phosphorylation.

-

Protocol 3: In Vitro Immunomodulation Assay (Cytokine Profiling of Human PBMCs)

Objective: To assess the effect of the compound on the production of pro- and anti-inflammatory cytokines by human immune cells.

Methodology:

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment:

-

Resuspend PBMCs in complete RPMI-1640 medium.

-

Plate the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Add various concentrations of this compound.

-

Stimulate the cells with a mitogen such as lipopolysaccharide (LPS) (for monocyte activation) or phytohemagglutinin (PHA) (for T-cell activation).

-

Incubate for 24-48 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentrations of key cytokines (e.g., TNF-α, IL-6, IL-12, IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

-

Data Analysis:

-

Compare the cytokine levels in the supernatants of compound-treated wells to vehicle-treated wells.

-

A significant decrease in TNF-α, IL-6, and IL-12, coupled with an increase in IL-10, would suggest an immunomodulatory effect consistent with the induction of a "type II" anti-inflammatory phenotype.

-

Conclusion

While the specific biological activity of this compound remains to be empirically determined, its structural class provides a strong foundation for a targeted and logical investigation. The primary hypothesis of kinase inhibition, particularly within the DNA damage response pathway, is supported by a wealth of literature on related compounds.[3][4][6] Concurrently, the potential for immunomodulation represents a compelling secondary avenue of inquiry, given the clinical and preclinical success of other quinoline-3-carboxamides in this area.[8][11][12] The experimental protocols outlined in this guide provide a rigorous, multi-faceted approach to elucidate the core mechanism of action of this novel compound, paving the way for its potential development as a therapeutic agent.

References

-

Title: Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives Source: ResearchGate URL: [Link]

-

Title: Specific effect of immunomodulatory quinoline-3-carboxamide ABR-215757 in GM-CSF stimulated bone marrow cell cultures: block of initiation of proliferation of Gr-1+ cells Source: PubMed URL: [Link]

-

Title: Quinoline-3-carboxamides modulate primary T cell-dependent B cell responses but do not inhibit functional immunity Source: PubMed URL: [Link]

-

Title: Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase Source: PubMed URL: [Link]

-

Title: Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase Source: MDPI URL: [Link]

-

Title: Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator Source: PubMed URL: [Link]

-

Title: Laquinimod, a Quinoline-3-Carboxamide, Induces Type II Myeloid Cells That Modulate Central Nervous System Autoimmunity Source: PLOS ONE URL: [Link]

-

Title: Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity Source: PubMed URL: [Link]

-

Title: The immunomodulatory quinoline-3-carboxamide paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis Source: PubMed URL: [Link]

-

Title: Quinolinone-3-carboxamide derivatives with potent biological activity. Source: ResearchGate URL: [Link]

-

Title: Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Source: Bentham Science URL: [Link]

-

Title: Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase Source: ResearchGate URL: [Link]

-

Title: Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis Source: PubMed URL: [Link]

-

Title: Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Source: Semantic Scholar URL: [Link]

-

Title: The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors Source: PubMed URL: [Link]

-

Title: Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis Source: PubMed URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific effect of immunomodulatory quinoline-3-carboxamide ABR-215757 in GM-CSF stimulated bone marrow cell cultures: block of initiation of proliferation of Gr-1+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline-3-carboxamides modulate primary T cell-dependent B cell responses but do not inhibit functional immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Laquinimod, a Quinoline-3-Carboxamide, Induces Type II Myeloid Cells That Modulate Central Nervous System Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The immunomodulatory quinoline-3-carboxamide paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Foreword: Bridging Predictive Insights with Experimental Realities

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for a diverse array of therapeutic agents.[1] The specific compound, 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, emerges as a molecule of significant interest, belonging to a class of compounds with demonstrated potential in areas such as anticancer and antimicrobial research.[1][2] This guide provides a comprehensive framework for the characterization of its physicochemical properties, a critical step in the journey from a promising lead compound to a viable drug candidate. We will navigate both the predictive power of in silico modeling and the definitive authority of experimental validation, offering a holistic approach for researchers, scientists, and drug development professionals. Our narrative is grounded in the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system for generating robust and reliable data.

Molecular Profile and Synthetic Strategy

Molecular Structure:

-

IUPAC Name: this compound

-

CAS Number: 524036-16-6[3]

-

Molecular Formula: C₁₆H₁₂FN₃O[3]

-

Molecular Weight: 281.29 g/mol [3]

The synthesis of quinoline-3-carboxamide derivatives is well-documented, often involving the coupling of a quinoline-3-carboxylic acid with a substituted aniline. A plausible synthetic route for the title compound would involve the amidation of 2-aminoquinoline-3-carboxylic acid with 4-fluoroaniline. This reaction typically proceeds in the presence of a coupling agent, such as HATU, and a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

Computational Prediction of Physicochemical Properties (In Silico Analysis)

Before embarking on extensive laboratory work, in silico methods provide a rapid and cost-effective means of predicting key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4][5][6][7][8] These predictions are invaluable for hypothesis generation and for guiding subsequent experimental design.

Workflow for In Silico Property Prediction

Caption: Workflow for in silico prediction of physicochemical and ADMET properties.

Predicted Physicochemical Properties of this compound

The following table summarizes the predicted properties for the title compound, generated using established computational models. These values serve as initial estimates to be confirmed by experimental methods.

| Property | Predicted Value | Significance in Drug Development |

| LogP (o/w) | 2.5 - 3.5 | Indicates good membrane permeability. |

| Aqueous Solubility (LogS) | -3.0 to -4.0 | Suggests low to moderate aqueous solubility. |

| pKa (most basic) | 4.0 - 5.0 | The quinoline nitrogen is predicted to be weakly basic. |

| Topological Polar Surface Area (TPSA) | ~82 Ų | Suggests good oral bioavailability. |

| Lipinski's Rule of Five | Compliant | Indicates favorable drug-like properties. |

Experimental Determination of Physicochemical Properties

While in silico predictions are a valuable starting point, experimental determination of physicochemical properties is the gold standard for accurate characterization. The following section details the rationale and protocols for measuring key parameters.

Melting Point: A Criterion for Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[9][10] A broad melting range or a depression of the melting point typically indicates the presence of impurities.[10]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry compound.[9]

-

Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to create a packed column of 1-2 mm in height.[11]

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Rapid Determination: Heat the sample rapidly to obtain an approximate melting point range.

-

Accurate Determination: Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[10]

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[11]

Lipophilicity (LogP): The Balance Between Water and Fat

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[12][13]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable technique for LogP measurement.[12]

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

-

Partitioning: Mix equal volumes of the n-octanol and the aqueous stock solution in a separatory funnel.

-

Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (typically 1-2 hours).

-

Phase Separation: Allow the two phases to separate completely. Centrifugation may be required if an emulsion forms.

-

Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption.[14] Poor aqueous solubility is a common hurdle in drug development.[15]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[15][16]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15][16]

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the equilibrium solubility.[17]

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Workflow for Spectroscopic Analysis

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[18][19][20]

-

¹H NMR: The proton NMR spectrum will reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. For this compound, one would expect to see characteristic signals for the aromatic protons on the quinoline and fluorophenyl rings, as well as signals for the amine and amide protons. The integration of these signals will correspond to the number of protons of each type.

-

¹³C NMR: The carbon-13 NMR spectrum will show the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[21][22][23][24][25] For the title compound, electron impact (EI) or electrospray ionization (ESI) would be suitable methods. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 281.29. Common fragmentation patterns for aromatic amides involve cleavage of the amide bond.[21][23][24]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[26][27][28][29] Quinoline and its derivatives typically exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic system.[26][28] The position and intensity of these bands can be influenced by the substituents on the quinoline ring and the solvent used.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the physicochemical characterization of this compound, integrating in silico prediction with established experimental protocols. By systematically determining properties such as melting point, lipophilicity, and aqueous solubility, and confirming the molecular structure through spectroscopic analysis, researchers can build a robust data package essential for advancing this compound through the drug discovery pipeline. The methodologies described herein are not only applicable to the title compound but also serve as a foundational framework for the characterization of other novel chemical entities. The interplay between predictive modeling and empirical data generation is a powerful paradigm that accelerates the identification and optimization of new therapeutic agents.

References

- BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.

- Das, K. G., Funke, P. T., & Bose, A. K. (Year not available). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society.

- Santos, G., et al. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...

- Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

- Mhaske, S., et al. (2024). Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. Current Indian Science.

- Al-Ostoot, F. H., et al. (2023).

- Batool, S., Afzal, A., & Zeeshan, M. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents.

- Bentham Science Publishers. (2024). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry.

- da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

- Gaikwad, S. B., et al. (2013).

- Koba, M., et al. (Year not available). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central.

- Castelli, F., et al. (2021).

- Encyclopedia.pub. (2022).

- MDPI. (2025).

- Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.

- Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar.

- PerkinElmer. (n.d.).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed.

- SSERC. (n.d.).

- World Health Organization. (2018).

- Dhanabal, T., Suresh, T., & Mohan, P. S. (2006). Structural Elucidation Using1H‐NMR,13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Spectroscopy Letters.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- Lund University. (n.d.).

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- Scribd. (n.d.).

- YouTube. (2023).

- National Institutes of Health. (n.d.). A High-Throughput Method for Lipophilicity Measurement.

- BMG LABTECH. (2023).

- ResearchGate. (2004). Fragmentation of conjugated amides at the C-C(O)

- Chemistry LibreTexts. (2023).

- Patel, P., et al. (2020).

- Sigma-Aldrich. (n.d.). This compound.

- SpectraBase. (n.d.). 2-Amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

- Wang, W., et al. (Year not available). 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. PMC.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of...

- Patel, D. R., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)

- ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 524036-16-6 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents [mdpi.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. byjus.com [byjus.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. acdlabs.com [acdlabs.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. bmglabtech.com [bmglabtech.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. tsijournals.com [tsijournals.com]

- 20. youtube.com [youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. youtube.com [youtube.com]

- 23. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. researchgate.net [researchgate.net]

- 27. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. UV Properties and Loading into Liposomes of Quinoline Derivatives [mdpi.com]

- 29. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Within this class, 2-aminoquinoline-3-carboxamide derivatives have emerged as a promising chemotype, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the potential in vitro biological activities of a specific, yet under-investigated derivative, 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide. Drawing upon established methodologies and findings from structurally related analogs, this document outlines a strategic approach to characterizing its biological profile. We will delve into its synthetic rationale, propose a suite of in vitro assays to probe its anticancer potential, and discuss plausible mechanisms of action, including the inhibition of key cellular kinases. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this and similar compounds.

Introduction: The Rationale for Investigating this compound

The quinoline ring system is a cornerstone in the development of therapeutic agents, with applications ranging from anticancer to antimicrobial and anti-inflammatory roles.[2] The addition of a carboxamide linkage at the 3-position has been shown to be a successful strategy for enhancing the pharmacological properties of quinoline-based compounds, particularly their anticancer potency.[1] Furthermore, the 2-amino substitution on the quinoline core is a recurring motif in biologically active molecules.

The selection of the N-(4-fluorophenyl) substituent is a deliberate design choice rooted in established principles of medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase cell membrane permeability. This strategic functionalization, combined with the inherent biological potential of the 2-aminoquinoline-3-carboxamide scaffold, positions this compound as a compelling candidate for in-depth biological evaluation. While direct studies on this specific molecule are not extensively reported, research on analogous structures suggests a high probability of significant anticancer activity, potentially mediated through the inhibition of critical cell signaling pathways.[3][4]

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a multi-step process, leveraging established synthetic methodologies for quinoline derivatives. A plausible and efficient route is outlined below.

Sources

- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Synthesis and Structure-Activity Relationship of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its unique bicyclic aromatic structure allows for versatile functionalization, enabling the fine-tuning of physicochemical properties and biological targets. Among the vast library of quinoline derivatives, the 2-amino-N-arylquinoline-3-carboxamide framework has emerged as a particularly promising template for the development of novel therapeutic agents, especially in oncology.[2][4] This guide focuses specifically on 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide derivatives, providing a comprehensive overview of their synthesis and the critical structure-activity relationships (SAR) that govern their biological effects.

The incorporation of a carboxamide linkage at the 3-position of the quinoline ring has proven to be an effective strategy for enhancing pharmacological properties.[2] Furthermore, the 2-amino group and the N-(4-fluorophenyl) moiety play crucial roles in defining the interaction of these molecules with their biological targets, often protein kinases.[5][6][7] Understanding the interplay between these structural features is paramount for the rational design of more potent and selective drug candidates.

Synthetic Methodologies: Crafting the Core Scaffold

The synthesis of this compound derivatives typically involves a multi-step sequence, starting from readily available precursors. A common and efficient approach relies on the Vilsmeier-Haack reaction, followed by oxidation and subsequent amidation.[1]

A Generalized Synthetic Workflow

A representative synthetic route is outlined below. The causality behind these experimental choices lies in the reliability and versatility of these classic organic reactions to build the desired quinoline core and introduce the necessary functionalities.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, a quinoline derivative of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to understanding their chemical properties and biological activity. This document will detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, explain the rationale behind the experimental choices, and provide detailed protocols for data acquisition.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds, which are core structures in many biologically active molecules, including antimalarial, antibacterial, and anticancer agents.[1][2] The precise characterization of this molecule is crucial for confirming its identity, assessing its purity, and understanding its structure-activity relationships. This guide will focus on two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and electronic environment of atoms within a molecule.[1] For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a comprehensive structural assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Amide) | 10.0 - 11.0 | Singlet (s) | - |

| H4 (Quinoline) | 8.8 - 9.0 | Singlet (s) | - |

| H5, H8 (Quinoline) | 8.0 - 8.5 | Doublet (d) or Multiplet (m) | ~8.0 |

| H6, H7 (Quinoline) | 7.5 - 7.9 | Multiplet (m) | - |

| H2', H6' (Fluorophenyl) | 7.6 - 7.8 | Multiplet (m) | - |

| H3', H5' (Fluorophenyl) | 7.1 - 7.3 | Multiplet (m) | - |

| NH₂ (Amino) | 5.5 - 6.5 | Broad Singlet (s) | - |

Causality behind Expected Shifts: The protons on the quinoline ring are in an aromatic environment and are therefore deshielded, appearing at higher chemical shifts. The H4 proton is adjacent to the electron-withdrawing carboxamide group and the quinoline nitrogen, leading to a significant downfield shift. The amide proton (NH) is also significantly deshielded due to resonance and potential hydrogen bonding. The protons on the fluorophenyl ring will exhibit splitting patterns characteristic of a para-substituted benzene ring, with the fluorine atom influencing the chemical shifts of the ortho and meta protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton of the molecule.[1]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 170 |

| C4' (C-F) | 158 - 162 (d, ¹JCF ≈ 245 Hz) |

| C2, C8a (Quinoline) | 145 - 155 |

| C4, C1' (Quinoline, Fluorophenyl) | 135 - 145 |

| C5, C6, C7, C8 (Quinoline) | 120 - 135 |

| C2', C6' (Fluorophenyl) | 120 - 125 (d, ³JCF ≈ 8 Hz) |

| C3, C4a (Quinoline) | 115 - 125 |

| C3', C5' (Fluorophenyl) | 114 - 117 (d, ²JCF ≈ 22 Hz) |

Causality behind Expected Shifts: The amide carbonyl carbon is highly deshielded. The carbon atom directly bonded to the fluorine (C4') will appear as a doublet due to one-bond C-F coupling, a characteristic feature. The other carbons of the fluorophenyl ring will also show smaller C-F couplings. The chemical shifts of the quinoline carbons are influenced by the nitrogen heteroatom and the substituents.[3][4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to allow for the observation of exchangeable protons (NH and NH₂).

-

Filter the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe for the DMSO-d₆ sample.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

-

III. Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive characterization of this compound. The predicted data and fragmentation patterns, based on the known behavior of similar quinoline derivatives, offer a reliable framework for the structural verification and purity assessment of this compound. The detailed protocols provided herein serve as a self-validating system for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities.

IV. References

-

ResearchGate. Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Available from: [Link]

-

National Center for Biotechnology Information. Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. Available from: [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Origin of Quinoline-3-Carboxamide Compounds

Abstract

The quinoline-3-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide array of biological targets.[1] This technical guide provides an in-depth exploration of the discovery and origin of these compounds, tracing their roots from classical quinoline synthesis to their modern-day prominence in drug discovery. We will delve into the foundational synthetic methodologies, elucidate key structure-activity relationships, and present detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

The Genesis of a Versatile Core: From Quinolines to Quinoline-3-Carboxamides

The story of quinoline-3-carboxamides is intrinsically linked to the broader history of the quinoline ring system, a bicyclic aromatic heterocycle first isolated from coal tar in 1834. The therapeutic potential of quinolines was recognized with the discovery of quinine, an antimalarial agent extracted from the bark of the Cinchona tree. This spurred extensive research into the synthesis of quinoline derivatives, leading to the development of numerous named reactions that are still in use today, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[2]

A pivotal moment in the history of quinoline synthesis was the report of the Gould-Jacobs reaction in 1939.[3][4] This robust method for preparing 4-hydroxyquinoline derivatives laid the groundwork for the accessible synthesis of a wide range of substituted quinolines.[3] The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core, which can be further functionalized.[3][4]

While the quinoline core was well-established, the specific exploration of the quinoline-3-carboxamide moiety as a distinct pharmacophore gained momentum later. The introduction of the carboxamide linkage at the 3-position proved to be a highly effective strategy for enhancing the pharmacological properties of the quinoline scaffold, particularly in the realm of anticancer and anti-inflammatory agents.[5] This functional group can participate in crucial hydrogen bonding interactions with biological targets, contributing to the potency and selectivity of these compounds.[6]

Foundational Synthetic Methodologies

The synthesis of quinoline-3-carboxamides typically involves the initial construction of the quinoline ring system, followed by the introduction or modification of the 3-carboxamide group.

The Gould-Jacobs Reaction: A Cornerstone of Quinoline Synthesis

The Gould-Jacobs reaction remains a fundamental and versatile method for the synthesis of the quinoline core, which can then be elaborated to the desired 3-carboxamide.[2][3] The general reaction pathway is illustrated below.

aniline [label="Aniline"]; malonate [label="Alkoxymethylenemalonate\nEster"]; intermediate1 [label="Anilidomethylenemalonate\nIntermediate"]; quinoline_ester [label="4-Hydroxy-3-carboalkoxyquinoline"]; quinoline_acid [label="Quinoline-3-carboxylic\nAcid"]; carboxamide [label="Quinoline-3-carboxamide"];

aniline -> intermediate1 [label="Condensation"]; malonate -> intermediate1; intermediate1 -> quinoline_ester [label="Thermal Cyclization\n(>250 °C)"]; quinoline_ester -> quinoline_acid [label="Hydrolysis"]; quinoline_acid -> carboxamide [label="Amidation"]; }

Caption: Generalized reaction pathway of the Gould-Jacobs synthesis.Materials:

-

Aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq)

-

High-boiling inert solvent (e.g., Dowtherm A, diphenyl ether)

-

Sodium hydroxide (10% w/v aqueous solution)

-

Concentrated hydrochloric acid

Procedure:

-

Condensation: In a round-bottom flask, combine the aniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by Thin Layer Chromatography (TLC). Remove the ethanol byproduct under reduced pressure.

-

Thermal Cyclization: Add a high-boiling inert solvent to the intermediate. Heat the mixture to 250 °C for 20-30 minutes. The cyclization can be monitored by TLC.

-

Hydrolysis: After cooling, suspend the crude 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. The product can be further purified by recrystallization.

-

Amidation: The resulting quinoline-3-carboxylic acid can be converted to the corresponding carboxamide through standard amide coupling reactions (e.g., using a coupling agent like EDC/HOBt or by conversion to the acid chloride followed by reaction with an amine).[7][8]

Modern adaptations of the Gould-Jacobs reaction often utilize microwave irradiation to significantly reduce reaction times and improve yields.[9]

Other Synthetic Routes

While the Gould-Jacobs reaction is a workhorse, other methods are also employed for the synthesis of quinoline-3-carboxamides, including:

-

Vilsmeier-Haack Reaction: This can be used to prepare 2-chloro-3-formylquinolines from acetanilides, which can then be oxidized to the carboxylic acid and subsequently converted to the carboxamide.[10]

-

Pfitzinger Reaction: This reaction of an isatin with a carbonyl compound can be used to synthesize quinoline-4-carboxylic acids, which can then be converted to the corresponding carboxamides.[8]

-

Suzuki and Buchwald-Hartwig Cross-Coupling Reactions: These powerful reactions are often used in the later stages of synthesis to introduce diverse substituents onto the quinoline core, allowing for the rapid generation of compound libraries for structure-activity relationship studies.[11]

Biological Activities and Mechanisms of Action

Quinoline-3-carboxamides have demonstrated a broad spectrum of biological activities, with significant research focused on their potential as anticancer and anti-inflammatory agents.[5][10][12]

Anticancer Activity: Targeting the DNA Damage Response

A prominent area of research for quinoline-3-carboxamides is the inhibition of kinases involved in the DNA Damage Response (DDR) pathway, particularly the Ataxia Telangiectasia Mutated (ATM) kinase.[13][14] ATM is a critical regulator of the DDR, and its inhibition is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents.[13]

The discovery and optimization of 3-quinoline carboxamide ATM inhibitors often begins with a high-throughput screening hit, which is then systematically modified to improve potency and selectivity.[13]

dna_damage [label="DNA Double-Strand\nBreaks"]; atm [label="ATM Kinase", fillcolor="#FBBC05"]; p53 [label="p53"]; chk2 [label="CHK2"]; cell_cycle_arrest [label="Cell Cycle Arrest"]; apoptosis [label="Apoptosis"]; inhibitor [label="Quinoline-3-carboxamide\nInhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

dna_damage -> atm [label="activates"]; atm -> p53 [label="phosphorylates"]; atm -> chk2 [label="phosphorylates"]; p53 -> cell_cycle_arrest; p53 -> apoptosis; chk2 -> cell_cycle_arrest; inhibitor -> atm [label="inhibits", arrowhead=tee]; }

Caption: Simplified signaling pathway of ATM kinase in the DNA Damage Response.Systematic modifications of the quinoline-3-carboxamide scaffold have revealed key structural features that govern their potency as ATM inhibitors.

| Compound | R4-amino Substituent | R6-Substituent | Cellular ATM IC50 (nM) |

| HTS Hit | 2-pyridinyl | H | 490 |

| AZ31 | (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl | 6-(methoxymethyl)-3-pyridinyl | 0.6 |

| Compound 74 | (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl | 6-(methoxymethyl)pyridin-3-yl | 1.1 |

| Data extracted from the Journal of Medicinal Chemistry, 2016, 59(13), 6281-6292.[13] |

Objective: To quantify the inhibition of ATM kinase activity in cells by measuring the phosphorylation of a downstream substrate (e.g., KAP1).

Materials:

-

Human cancer cell line (e.g., LoVo colorectal adenocarcinoma)

-

96-well plates

-

Test inhibitor (dissolved in DMSO)

-

DNA-damaging agent (e.g., 3 µM doxorubicin)

-

4% paraformaldehyde in PBS

-

0.2% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against phosphorylated KAP1 (p-KAP1)

-

Fluorescently labeled secondary antibody

-

High-content imaging system

Procedure:

-

Cell Culture and Treatment: Seed human cancer cells onto 96-well plates and allow them to adhere overnight. Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for 1 hour. Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent for 1 hour.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells three times with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Block non-specific antibody binding with a blocking buffer for 1 hour. Incubate with the primary antibody against p-KAP1 overnight at 4 °C. Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of p-KAP1 in the nucleus of each cell. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Activity

Quinoline-3-carboxamides have also been investigated as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in the production of pro-inflammatory prostaglandins.[15] A fragment-based screen identified a 3-cyano-quinoline as a starting point for the development of potent and selective H-PGDS inhibitors.[15]

Conclusion

The journey of quinoline-3-carboxamide compounds from their synthetic origins in classical organic chemistry to their current status as a privileged scaffold in drug discovery is a testament to the power of medicinal chemistry. The versatility of the quinoline core, combined with the favorable drug-like properties imparted by the 3-carboxamide functional group, has led to the development of potent and selective modulators of a wide range of biological targets. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, it is certain that quinoline-3-carboxamides will remain a fertile ground for the discovery of new therapeutic agents.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Koorbanally, N. A., et al. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.

- Tomar, R., et al. (2022). Amidation Reaction of Quinoline-3-carboxylic Acids with Tetraalkylthiuram Disulfides under Simple Conditions: A facile Synthesis of Quinoline-3-carboxamides. Synthesis, 54(08), 1937-1946.

- BenchChem. (2025). The Structure-Activity Relationship of 3-Quinoline Carboxamide ATM Inhibitors: A Technical Guide. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.

- MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4776.

- IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 1-10.

- PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079.

- ACS Publications. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(13), 6281–6292.

- MDPI. (2017).

- ResearchGate. (2021).

- ResearchGate. (2020).

- PubMed. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1456-1478.

- PubMed. (2025).

- ResearchGate. (2021). Synthesis of novel quinoline −3‐carboxamides (283–290).

- PubMed Central. (2019). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 24(18), 3328.

- Bentham Science Publishers. (2022). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Current Cancer Therapy Reviews, 18(2), 131-142.

- Semantic Scholar. (2025).

- ResearchGate. (2025).

- Chem-X-Infinity. QUINOLINE CARBOXAMIDES.

- ACS Publications. (2017). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 60(19), 8111–8121.

- MDPI. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Molecules, 24(4), 655.

- RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17765-17789.

- PubMed. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Current Drug Discovery Technologies, 18(4), 543-556.

- NIH. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 26(11), 3169.

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. iipseries.org [iipseries.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]